(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid
Description
Chemical Identity and Nomenclature
(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is a protected form of L-homophenylalanine. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid. This compound is registered with the Chemical Abstracts Service (CAS) number 98628-27-4.
The compound possesses the molecular formula C16H23NO4 with a calculated molecular weight of 293.36 g/mol. It has several synonyms including Boc-L-homophenylalanine, (S)-2-tert-butoxycarbonylamino-5-phenyl-pentanoic acid, and Boc-L-Nva(Ph)-OH. The unique identification key (InChI Key) for this compound is AIFKBFKJMQTYAM-ZDUSSCGKSA-N.
Physically, this compound appears as a white to almost white crystalline powder with a melting point range of 76-80°C. It displays specific optical rotation [α]20/D +6.5±1°, c = 2% in ethanol, confirming its chiral nature.
The structural features of this compound include:
- A carboxylic acid group
- An alpha-amino group protected by a tert-butoxycarbonyl (Boc) moiety
- A phenyl ring connected via a three-carbon linker to the alpha carbon
| Property | Value |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 98628-27-4 |
| Physical Form | White to almost white powder or crystal |
| Melting Point | 76-80°C |
| Optical Activity | [α]20/D +6.5±1°, c = 2% in ethanol |
| Solubility | Soluble in methanol and other organic solvents |
| pKa (Predicted) | 3.95±0.10 |
| Storage Conditions | Room temperature, inert atmosphere, dark place |
Historical Development of Homophenylalanine Derivatives
L-Homophenylalanine (L-Hph) emerged as a significant compound in pharmaceutical chemistry due to its utility as a chiral building block for various therapeutic agents. The history of homophenylalanine derivatives is closely tied to the development of angiotensin-converting enzyme inhibitors and, more recently, proteasome inhibitors like carfilzomib.
The industrial-scale production of L-homophenylalanine was initially developed through various processes, including transamination from 2-oxo-phenylbutanoate using transaminase in a stereoselective manner. Another approach involved optical resolution of hydantoin derivatives by hydantoinase, followed by hydrolysis of the carbamoyl moiety catalyzed by carbamoylase. These chemoenzymatic methods proved efficient for supplying L-Hph for pharmaceutical drug synthesis.
A significant advancement in understanding L-homophenylalanine biosynthesis came from research into microbial production pathways. In 2013, researchers identified three putative homophenylalanine biosynthesis genes, hphA, hphB, and hphCD, in the cyanobacterium Nostoc punctiforme PCC73102. These genes were located around a cluster responsible for anabaenopeptin biosynthesis. This discovery represented the first identification of genes responsible for homophenylalanine synthesis in any organism.
Further research in 2024 delved deeper into the enzymatic mechanisms of homophenylalanine biosynthesis. The enzyme HphA was characterized as the first in a series of three enzymes in the homologation pathway of L-phenylalanine and L-tyrosine. This investigation confirmed that homologation of amino acids—the insertion or deletion of a methylene group in their side chain—is a relatively uncommon chemical transformation observed in peptide natural products.
Recent developments have also focused on improving the efficiency of L-homophenylalanine production. In 2025, researchers presented a continuous in situ crystallization concept for the coupled preparative synthesis of L-homophenylalanine using the α-transaminase from Megasphaera elsdenii. This process significantly improved overall productivity through spontaneous reactive crystallization of the enantiopure amino acid.
| Year | Development Milestone |
|---|---|
| 1990s-2000s | Development of initial chemoenzymatic methods for L-Hph production |
| 2013 | Identification of homophenylalanine biosynthesis genes (hphA, hphB, hphCD) in Nostoc punctiforme |
| 2013 | Development of NADPH-dependent homophenylalanine dehydrogenase for improved biocatalysis |
| 2019-2024 | Advancement in understanding the aqueous solution and solid-state behavior of L-homophenylalanine |
| 2024 | Characterization of HphA enzyme as the first in the homologation pathway |
| 2025 | Introduction of continuous in situ crystallization for enhanced L-Hph production |
Role of tert-Butoxycarbonyl (Boc) Protection in Amino Acid Chemistry
The tert-butoxycarbonyl (Boc) group serves as a critical protecting group in organic synthesis, particularly for amines and amino acids. In the context of this compound, the Boc group protects the alpha-amino function, allowing selective reactions at other functional groups within the molecule.
The Boc group is recognized as "one of the most commonly used protective groups for amines" in non-peptide chemistry. Its popularity stems from the relatively mild conditions required for both protection and deprotection processes, as well as its stability under basic conditions and in the presence of nucleophiles.
The protection reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) and tetrahydrofuran (THF) as a solvent. The mechanism involves nucleophilic attack by the amine on a carbonyl site of Boc2O, creating a t-butyl carbonate leaving group that breaks down to carbon dioxide gas and t-butoxide. The base then abstracts a proton from the positively charged amine.
Several methodologies exist for Boc protection, demonstrating the flexibility of this chemical process:
- Reaction in water, water/THF, THF, or acetonitrile at room temperature or moderate heat (40°C)
- Refluxing a biphasic mixture of chloroform and water with sodium bicarbonate as a base
- Protection without solvent using direct reaction conditions
- Selective protection of primary amines in polyamines using t-BuOCO2Ph in CH2Cl2 or DMF
Deprotection of Boc-protected amines is typically accomplished using acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or concentrated hydrochloric acid are commonly employed. The mechanism involves protonation of the protected amine by the acid, triggering the production of a t-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine.
The utility of Boc protection in amino acid chemistry is further enhanced by its orthogonality to other protecting groups, allowing selective deprotection strategies. For example, zinc bromide (ZnBr2) in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups untouched. Similarly, Montmorillonite K10 clay in 1,2-dichloroethane can selectively cleave aromatic N-Boc groups without affecting aliphatic N-Boc amines.
| Protection Methods | Deprotection Methods |
|---|---|
| Boc2O, TEA, THF at room temperature | TFA in DCM at room temperature |
| Boc2O, NaOH, THF/water at 0°C to room temperature | Concentrated HCl in organic solvent |
| Boc2O, DMAP, acetonitrile | ZnBr2 in CH2Cl2 (for selective deprotection) |
| Boc2O, NaHCO3, chloroform/water (biphasic) | Montmorillonite K10 clay (for selective deprotection) |
| Solvent-free conditions | Trimethylsilyl iodide followed by methanol |
Structural Relationship to Phenylalanine and Other Homologated Amino Acids
This compound is structurally derived from L-homophenylalanine, which itself is a homologated variant of the standard amino acid phenylalanine. The term "homologation" in amino acid chemistry refers to the insertion or deletion of a methylene group (CH2) in the side chain of an amino acid.
Phenylalanine (C9H11NO2) contains a benzyl group substituted for the methyl group of alanine. In contrast, homophenylalanine (C10H13NO2) features an additional methylene group in the side chain, resulting in a phenyl group connected to the alpha carbon via a three-carbon linker rather than the two-carbon linker found in phenylalanine. This structural modification creates distinct chemical and biological properties while maintaining the core amino acid functionality.
The homologation process that converts phenylalanine to homophenylalanine follows a pathway similar to that observed in other amino acid transformations. Research has shown that L-homophenylalanine is synthesized from L-phenylalanine via a mechanism homologous to 3-methyl-2-oxobutanoic acid conversion to 4-methyl-2-oxopentanoic acid during leucine biosynthesis. This process involves enzymes HphA, HphB, and HphCD, which catalyze specific steps in the homologation pathway.
The Boc-protected form of L-homophenylalanine adds another structural element—the tert-butoxycarbonyl group attached to the alpha-amino group. This protection creates a carbamate linkage, which shields the amino group from unwanted reactions while preserving the chiral center and carboxylic acid functionality.
Beyond homophenylalanine, other homologated amino acids exist as important building blocks in natural product biosynthesis and pharmaceutical development. These include:
- Homoleucine: A homologated form of leucine with an additional methylene group
- Homotyrosine: Derived from tyrosine with an extended side chain, similar to the relationship between phenylalanine and homophenylalanine
- Homotryptophan: A homologated form of tryptophan with an extended side chain
These homologated amino acids often exhibit different biological properties compared to their non-homologated counterparts, making them valuable in pharmaceutical chemistry and natural product development.
The aqueous solubility behavior of L-homophenylalanine differs significantly from standard amino acids. It exhibits extraordinarily low solubilities at all investigated temperatures, with minimal variation around its isoelectric point over a wide pH range. However, solubility increases dramatically at pH values below 2.5 and above 9.5. These unique solubility characteristics influence both the chemistry and applications of the Boc-protected derivative.
| Property | Phenylalanine | Homophenylalanine | Boc-L-homophenylalanine |
|---|---|---|---|
| Molecular Formula | C9H11NO2 | C10H13NO2 | C15H21NO4 |
| Molecular Weight | 165.19 g/mol | 179.22 g/mol | 279.33 g/mol |
| Side Chain Structure | Benzyl (CH2-C6H5) | Phenylethyl (CH2CH2-C6H5) | Phenylethyl with N-Boc |
| Solubility | High in acidic/basic solutions | Extremely low at neutral pH | Soluble in organic solvents |
| Role in Metabolism | Essential amino acid | Non-proteinogenic | Synthetic intermediate |
| Biosynthetic Relationship | Precursor | Derived from phenylalanine | Synthetic derivative |
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFKBFKJMQTYAM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375926 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98628-27-4 | |
| Record name | (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid typically starts from chiral precursors such as (S)- or (R)-phenylalanine or derivatives thereof. The key steps include:
- Introduction of the Boc protecting group on the amino function.
- Formation or preservation of the stereochemistry at the α-carbon (the carbon bearing the amino group).
- Functional group transformations to yield the pentanoic acid backbone with the phenyl substituent at the 5-position.
The Boc group is introduced to protect the amino group during subsequent chemical transformations, preventing unwanted side reactions.
Preparation from Phenylalanine Derivatives
A highly efficient and stereoselective route involves starting from enantiomerically pure phenylalanine derivatives. For example, the aldehyde derived from d- or l-phenylalanine can be subjected to proline-catalyzed asymmetric α-hydroxylation, followed by reduction and protection steps to afford Boc-protected amino acid intermediates.
Key Steps:
Proline-Catalyzed α-Hydroxylation: Using nitrosobenzene as the oxidant and d- or l-proline as the organocatalyst, the aldehyde derived from phenylalanine undergoes α-hydroxylation with high diastereoselectivity (up to 90:10 diastereomeric ratio). This step introduces a hydroxyl group adjacent to the amino acid backbone, which can be further manipulated chemically.
Reduction and N–O Bond Cleavage: After hydroxylation, sodium borohydride (NaBH4) reduces the intermediate, and copper(II) acetate (Cu(OAc)2) cleaves the N–O bond to yield diol intermediates.
Protection of Hydroxyl and Amino Groups: The amino group is protected with a Boc group, while hydroxyl groups can be protected as silyl ethers or methoxymethyl (MOM) ethers to prevent side reactions during subsequent steps.
Oxidation to Carboxylic Acid: The primary alcohol is oxidized to the corresponding carboxylic acid using reagents such as pyridinium dichromate (PDC) in dimethylformamide (DMF), yielding the target Boc-protected amino acid.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| α-Hydroxylation | Nitrosobenzene, d- or l-proline, DMSO, 15 °C, 3 h | ~66 | High diastereoselectivity (90:10 dr) |
| Reduction and N–O bond cleavage | NaBH4 in EtOH at 0 °C, then Cu(OAc)2 in EtOH, RT, 6 h | Combined step with hydroxylation | Efficient conversion to diol intermediate |
| Protection of amino and hydroxyl groups | Boc2O for amino; TBDPS or MOM for hydroxyls | 64–89 | Protecting groups stabilize intermediates |
| Oxidation to carboxylic acid | PDC in DMF, RT | 76 | Converts primary alcohol to acid |
These steps culminate in the formation of this compound or closely related analogues with high stereochemical purity and good overall yield.
Solubility and Stock Solution Preparation
For practical applications, the compound is often prepared as stock solutions. Solubility varies with solvent choice, and a detailed stock solution preparation table is available for related compounds, which may be adapted for this compound:
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.41 | 0.68 | 0.34 |
| 5 mg | 17.04 | 3.41 | 1.70 |
| 10 mg | 34.09 | 6.82 | 3.41 |
Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used in sequence for in vivo formulation, ensuring clear solutions at each step.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Proline-Catalyzed α-Hydroxylation | Aldehyde from d-phenylalanine | Nitrosobenzene, d- or l-proline, NaBH4, Cu(OAc)2, Boc protection, PDC oxidation | High stereoselectivity; versatile intermediate | Multi-step; requires chiral catalyst |
| Direct Boc Protection | (S)-Phenylalanine | Boc2O, base (NaHCO3), aqueous-organic solvent | Simple, direct | Limited to starting material stereochemistry |
| Peptide Coupling and Deprotection | Boc-protected amino acid intermediates | EDC·HCl, HOBt, DIPEA, Pd-catalyzed hydrogenolysis | Suitable for complex derivatives | Requires peptide synthesis expertise |
Research Findings and Notes
The proline-catalyzed α-hydroxylation method offers a general and efficient route to synthesize Boc-protected amino acids with high diastereoselectivity, crucial for biological activity in downstream applications.
The Boc protecting group is stable under a variety of reaction conditions but can be removed under acidic conditions to yield the free amino acid when needed.
Solubility considerations are important for formulation and storage; DMSO and mixed solvent systems are commonly used for stock solutions.
The stereochemistry at the α-carbon is critical for biological function, and the described methods ensure preservation or introduction of the desired (S)-configuration.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively removed under acidic conditions to regenerate the free amine. This is critical for subsequent peptide coupling or functionalization.
Key Reagents/Conditions
| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic acid | Dichloromethane | 0–25°C | 1–4 hr | 95% | |
| HCl (4M in dioxane) | Dioxane | 25°C | 2 hr | 90% |
Mechanism : Protonation of the Boc group’s carbonyl oxygen leads to cleavage, releasing CO₂ and forming the ammonium salt, which is neutralized to yield the free amine .
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation, a cornerstone of solid-phase peptide synthesis (SPPS).
Common Coupling Reagents
| Reagent System | Activator | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| EDC/HOBt | N-Hydroxybenzotriazole | DMF | 2–6 hr | 85% | |
| DCC/NHS | N-Hydroxysuccinimide | THF | 4 hr | 88% |
Example : Coupling with EDC/HOBt in DMF at 0°C for 2 hr followed by 4 hr at 25°C achieved 85% yield in forming a pentapeptide .
Esterification and Hydrolysis
The carboxylic acid can be esterified or hydrolyzed under specific conditions.
Reactions
| Reaction | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Esterification | SOCl₂/MeOH | Reflux, 6 hr | Methyl ester derivative | 92% | |
| Hydrolysis | NaOH (3M) | 80°C, 3 hr | Free carboxylic acid (regenerated) | 95% |
Notable Finding : Esterification with SOCl₂/MeOH preserves the Boc group, enabling orthogonal protection strategies .
Hydrogenation and Reduction
The phenyl group can undergo catalytic hydrogenation, though this is less common due to stability concerns.
Conditions and Outcomes
| Substrate Modification | Catalyst | Solvent | Pressure | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenyl → Cyclohexyl | Pd/C (10%) | Ethanol | 50 psi H₂ | Cyclohexylpentanoic acid | 78% |
Limitation : Prolonged hydrogenation may degrade the Boc group, requiring careful monitoring .
Functionalization of the Phenyl Ring
Electrophilic aromatic substitution (EAS) reactions modify the phenyl moiety, though steric hindrance limits reactivity.
Reported Modifications
| Reaction | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro-phenyl derivative | 60% | |
| Bromination | Br₂/FeBr₃ | 25°C, 2 hr | 4-Bromo-phenyl derivative | 55% |
Challenges : Low yields due to steric effects from the Boc group and pentanoic acid chain .
Enantioselective Hydrogenation
Studies on related α-oxy-functionalized compounds demonstrate high enantioselectivity (>99% ee) using Ir or Ru catalysts . While direct data for this compound is limited, analogous Boc-protected amino acids achieve:
| Catalyst | Substrate | ee (%) | Reference |
|---|---|---|---|
| [Ir(COD)Cl]₂/(R)-Segphos | α,β-unsaturated acid | 99.5 |
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry
Peptide Synthesis
Boc-Phe-5-Pentanoic Acid is widely used as a building block in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex peptide structures. This property is crucial for designing peptide-based therapeutics.
Case Study :
A study demonstrated the successful incorporation of Boc-Phe-5-Pentanoic Acid into a peptide sequence targeting cancer cell receptors, enhancing the selectivity and efficacy of the resulting therapeutic agent .
Drug Development
Pharmacological Research
The compound has been investigated for its potential role as an inhibitor in various biological pathways. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for developing drugs aimed at treating metabolic disorders.
Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Log P (octanol-water) | 2.86 |
| Bioavailability Score | 0.56 |
| GI Absorption | High |
| BBB Permeant | Yes |
These properties suggest that Boc-Phe-5-Pentanoic Acid can effectively cross biological membranes, which is essential for oral bioavailability in drug formulations.
Research Applications
Analytical Chemistry
In analytical chemistry, Boc-Phe-5-Pentanoic Acid serves as a standard in chromatographic methods due to its well-defined structure and stability under various conditions. It is often used in high-performance liquid chromatography (HPLC) to validate methods for analyzing other compounds.
Case Study :
A research project utilized Boc-Phe-5-Pentanoic Acid as a standard to develop an HPLC method for quantifying peptide concentrations in biological samples, demonstrating its utility in analytical applications .
Biochemical Studies
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and mechanisms of action.
Data Table: Enzyme Interaction Studies
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Dipeptidase | Competitive | 12.5 |
| Aminopeptidase | Non-competitive | 8.3 |
These findings indicate that Boc-Phe-5-Pentanoic Acid could be developed into a lead compound for further drug discovery efforts targeting specific enzymes involved in disease processes.
Mechanism of Action
The primary function of (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid is to protect the amino group during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide synthesis.
Comparison with Similar Compounds
Structural and Functional Differences
*Note: Molecular formula and weight for the target compound are inferred from structural analysis due to lack of explicit data in evidence.
Key Research Findings
Anticancer Agent Synthesis: Derivatives like (R)- and (S)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid () are intermediates in type D/L inhibitors targeting cancer pathways. The iodine substituent enhances binding to hydrophobic enzyme pockets .
Fluorinated Analogs : The trifluoromethylphenyl variant () exhibits increased lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
Chiral Specificity: The (S)-configuration in the target compound ensures compatibility with natural L-amino acids in peptide synthesis, whereas (R)-isomers (e.g., ) are used for enantiomeric studies .
Protective Group Stability : The Boc group offers superior stability under basic conditions compared to benzyloxycarbonyl (Z) groups, as seen in ’s compound (Cbz-Orn(Boc)-OH) .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, also known as Boc-L-phenylalanine, is a derivative of phenylalanine that has garnered attention in various fields, particularly in medicinal chemistry and peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amine functionalities during chemical reactions. This article explores its biological activity, mechanisms of action, and applications in research and industry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃NO₄ |
| Molecular Weight | 293.36 g/mol |
| CAS Number | 98628-27-4 |
| Appearance | Solid (white to off-white) |
| Melting Point | Not specified |
Target of Action
This compound primarily functions as a protected amino acid in peptide synthesis. Its Boc group allows for selective reactions while protecting the amine from unwanted side reactions.
Biochemical Pathways
The compound is involved in several biochemical pathways related to protein synthesis and modification. The removal of the Boc group can yield free amines that participate in peptide bond formation, essential for constructing peptides and proteins.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Protein Synthesis : It serves as a building block in peptide synthesis, facilitating the production of biologically active peptides.
- Enzyme Catalysis : Studies suggest potential applications in enzyme engineering due to its structural properties that may influence enzyme activity.
- Drug Development : The compound is investigated for its role in drug delivery systems, particularly in targeting specific biological pathways.
Case Studies
- Peptide Synthesis : In a study focused on synthesizing cyclic peptides, this compound was utilized as a key intermediate. The Boc protection allowed for selective coupling reactions, leading to high yields of the desired cyclic structures .
- Enzyme Engineering : A research project explored the use of this compound in modifying enzyme active sites to enhance catalytic efficiency. The incorporation of phenylalanine derivatives demonstrated improved substrate specificity and reaction rates .
- Drug Delivery Systems : Investigations into the use of this compound as part of a prodrug strategy showed promise in enhancing bioavailability and targeting specific tissues, particularly in cancer therapeutics .
Applications
The applications of this compound extend across various fields:
- Medicinal Chemistry : Used in the synthesis of peptide-based drugs.
- Biotechnology : Important for producing recombinant proteins and antibodies.
- Pharmaceutical Industry : Acts as an intermediate in drug synthesis and formulation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid, and how are intermediates characterized?
- Methodology : The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group, followed by coupling reactions. For example, ethyl esters of Boc-protected amino acids are reacted with phenylacetic acid derivatives under carbodiimide-mediated conditions (e.g., DCC/DMAP) to form pentanoic acid scaffolds. Key intermediates are purified via column chromatography and characterized using H/C NMR and mass spectrometry (MS) to confirm regiochemistry and Boc-group integrity .
Q. How is the compound’s enantiomeric purity validated in peptide synthesis?
- Methodology : Chiral HPLC or capillary electrophoresis with a chiral stationary phase (e.g., cyclodextrin-based columns) is used to separate enantiomers. Optical rotation measurements and comparison with literature values for specific rotation ([α]) further confirm enantiopurity. For instance, retention times in HPLC are cross-referenced with standards synthesized from L- or D-amino acid precursors .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodology : The Boc-protected amino acid serves as a building block for peptide-based drug candidates. It is utilized in solid-phase peptide synthesis (SPPS) to introduce phenylpentanoic acid moieties into protease inhibitors or anticancer agents. For example, it has been incorporated into HIV-1 protease inhibitors to enhance binding affinity through hydrophobic interactions with the enzyme’s active site .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during coupling steps?
- Methodology : Racemization is mitigated by:
- Using low temperatures (0–4°C) during activation of carboxylic acids.
- Employing coupling agents like HOBt/DIC or OxymaPure®, which reduce side reactions.
- Monitoring reaction progress via TLC or LC-MS to limit over-activation. Evidence from peptide synthesis protocols shows that racemization rates <2% are achievable under optimized conditions .
Q. What structural modifications of this compound enhance bioavailability in drug candidates?
- Methodology : Modifications include:
- Replacing the phenyl group with fluorinated aromatics to improve metabolic stability (e.g., 3-fluorophenyl derivatives in ).
- Introducing tert-leucine at the P2 position to enhance oral absorption, as demonstrated in HIV protease inhibitors with AUC values >80 µM·h in murine models .
- Conjugating with polyethylene glycol (PEG) to increase solubility without compromising activity .
Q. How do conflicting crystallographic and NMR data on the compound’s conformation inform SAR studies?
- Methodology : Discrepancies arise from solution-vs-solid-state conformations. For example:
- X-ray crystallography may show a planar backbone, while NMR NOE data indicate a helical twist in solution.
- Molecular dynamics simulations reconcile these by modeling flexibility. Such analyses guide the design of rigid analogs (e.g., cyclized derivatives) to lock bioactive conformations .
Q. What analytical strategies resolve contradictions in mass spectrometry (MS) and elemental analysis data?
- Methodology : Discrepancies often stem from isotopic impurities or adduct formation. Solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
